3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid
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Overview
Description
3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is an organic compound with a complex structure that includes a naphthyl group, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride, which is then reacted with an amine to form the sulfonamideThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid, while reduction of the sulfonyl group can produce 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid .
Scientific Research Applications
3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The methoxy and benzoic acid groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid
- 4-Methoxybenzenesulfonamide
Uniqueness
3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the naphthyl and benzoic acid moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNKEXLWCIYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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